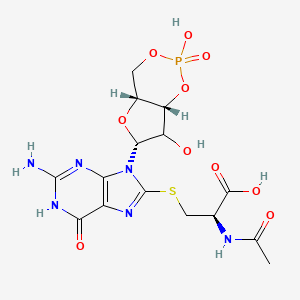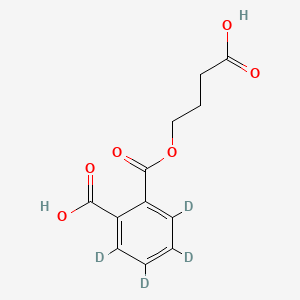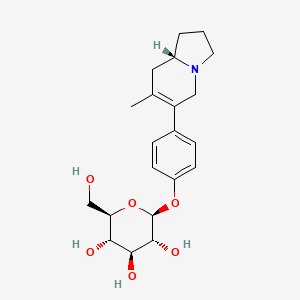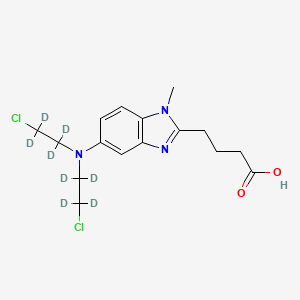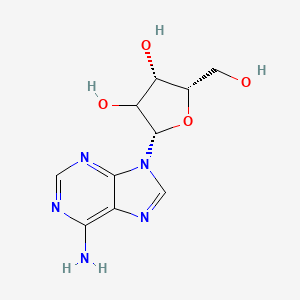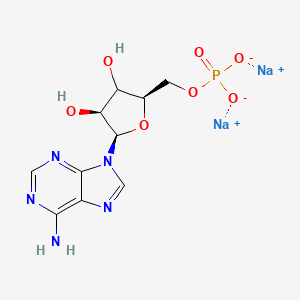
Adenosine 5'-monophosphate (disodium)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adenosine 5’-monophosphate (disodium) is a nucleotide that plays a crucial role in various biological processes. It is composed of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is an ester of phosphoric acid and the nucleoside adenosine. It is widely present in nature and is involved in cellular energy transfer and signal transduction .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Adenosine 5’-monophosphate (disodium) can be synthesized through enzymatic and chemical methods. The enzymatic method involves the use of enzymes to catalyze the breakdown of NAD+ or related precursors, yielding the desired product . The chemical synthesis involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions.
Industrial Production Methods: Industrial production of adenosine 5’-monophosphate (disodium) typically involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified .
Análisis De Reacciones Químicas
Types of Reactions: Adenosine 5’-monophosphate (disodium) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form adenosine 5’-diphosphate and adenosine 5’-triphosphate.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phosphate group.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride.
Nucleophiles: Such as hydroxide ions or amines.
Major Products:
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
Aplicaciones Científicas De Investigación
Adenosine 5’-monophosphate (disodium) has a wide range of applications in scientific research:
- Chemistry: It is used as a substrate in various enzymatic reactions and as a standard in chromatography.
- Biology: It plays a role in signal transduction and energy transfer within cells. It is also used in studies involving nucleotide metabolism and enzyme kinetics .
- Medicine: It is used in the study of metabolic disorders and as a potential therapeutic agent for certain conditions.
- Industry: It is used in the production of flavor enhancers and as a component in certain pharmaceuticals .
Mecanismo De Acción
Adenosine 5’-monophosphate (disodium) exerts its effects primarily through its role as an activator of AMP-activated protein kinase (AMPK). This enzyme plays a key role in cellular energy homeostasis. The compound binds to AMPK, leading to its activation and subsequent regulation of metabolic pathways . Additionally, it serves as a substrate for various enzymes, including AMP-thymidine kinase, AMP deaminase, and 5’-nucleotidase .
Comparación Con Compuestos Similares
- Adenosine 5’-diphosphate (disodium)
- Adenosine 5’-triphosphate (disodium)
- Inosine monophosphate (disodium)
Comparison: Adenosine 5’-monophosphate (disodium) is unique in its role as a monophosphate nucleotide. Unlike adenosine 5’-diphosphate and adenosine 5’-triphosphate, it does not have high-energy phosphoanhydride bonds. This makes it less involved in direct energy transfer but crucial in signal transduction and as a precursor for other nucleotides . Inosine monophosphate, on the other hand, is involved in purine metabolism and serves as a precursor for adenosine monophosphate .
Propiedades
Fórmula molecular |
C10H12N5Na2O7P |
|---|---|
Peso molecular |
391.19 g/mol |
Nombre IUPAC |
disodium;[(2R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C10H14N5O7P.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);;/q;2*+1/p-2/t4-,6?,7+,10-;;/m1../s1 |
Clave InChI |
QGXLVXZRPRRCRP-QONMVAKYSA-L |
SMILES isomérico |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@H](C([C@H](O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
SMILES canónico |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)([O-])[O-])O)O)N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[3-(4-Pyridin-4-ylpiperazin-1-yl)propoxy]phenyl]benzonitrile](/img/structure/B15139271.png)
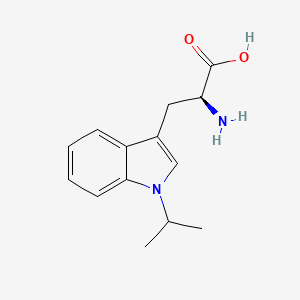
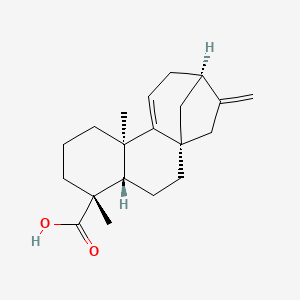
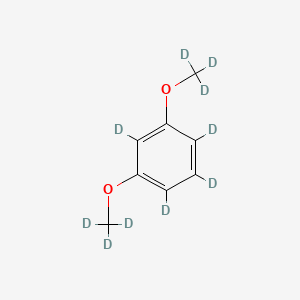
![(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]pentanediamide](/img/structure/B15139291.png)
![3-[(3,5-Dibromo-4-butoxyphenyl)-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one](/img/structure/B15139307.png)
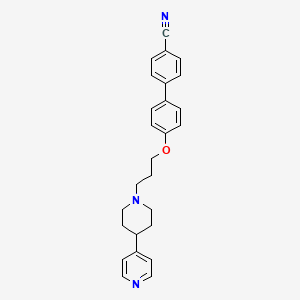
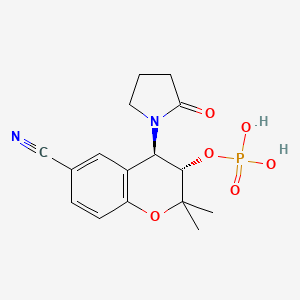
![cyclo[N(Me)Ala-Phe-D-Trp-Lys-Thr-Phe]](/img/structure/B15139324.png)
